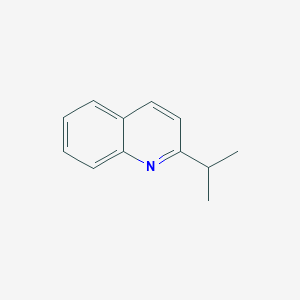
2-Isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Research indicates that 2-isopropylquinoline exhibits significant neuroprotective effects. It has been shown to:
- Inhibit Oxidative Stress : The compound reduces oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases.
- Reduce Apoptosis : It also decreases apoptosis in neuronal cell lines, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's and Parkinson's disease.
Case Studies :
- In Vitro Study : Demonstrated that this compound reduced neuronal cell death induced by amyloid-beta peptides.
- Animal Models : Treatment with this compound improved cognitive function and reduced neuroinflammation markers compared to control groups.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against various bacterial strains:
- Gram-Positive and Gram-Negative Bacteria : Studies have shown its effectiveness against both types of bacteria, indicating potential for development into new antimicrobial agents .
Comparative Analysis :
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinoline | Basic scaffold; exhibits neuroprotective activity |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methylated derivative | Enhanced lipophilicity; potential CNS activity |
| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Benzyl derivative | Enhanced antimicrobial properties compared to basic THQ |
Antiviral Properties
Emerging evidence suggests that quinoline derivatives, including this compound, possess antiviral activities:
- Mechanism of Action : Potential mechanisms include interference with viral replication processes and inhibition of viral polymerases or proteases .
Quinoline derivatives have been tested against various viral strains such as HIV and Zika virus. Their broad-spectrum antiviral activity underscores their importance in drug development .
Broader Applications
Beyond medicinal uses, this compound is also utilized in:
Eigenschaften
CAS-Nummer |
17507-24-3 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-9H,1-2H3 |
InChI-Schlüssel |
QQKLFCIOCMYHJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1 |
Key on ui other cas no. |
17507-24-3 |
Synonyme |
2-Isopropylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















